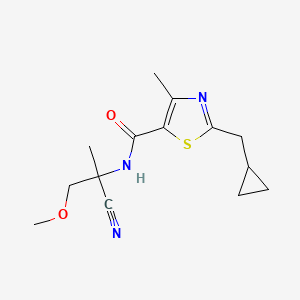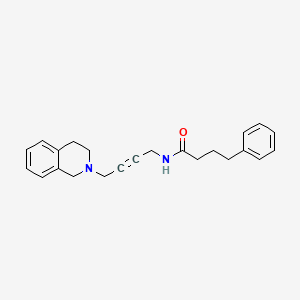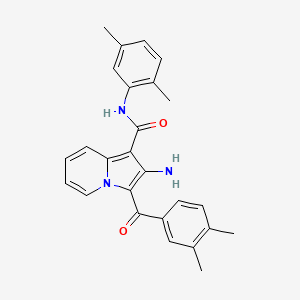
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a type of oxalamide, which is a class of organic compounds that are widely used in the synthesis of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
- Polyamine Analogues: Compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide have shown promise as new classes of antitumor agents. For example, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) demonstrates phenotype-specific cytotoxic activity. This compound induces programmed cell death (PCD) in certain sensitive cell types, suggesting potential applications in cancer treatment (Ha, Woster, Yager, & Casero, 1997).
2. Synthesis and Characterisation of Complexes
- Metal Complexes: The compound is used in the synthesis of metal complexes. For instance, reactions involving derivatives of similar structures have led to the development of metal complexes with potential applications in areas like ethylene polymerisation. These complexes have been characterized for their structural and functional properties (Houghton, Simonovic, Whitwood, Douthwaite, Carabineiro, Yuan, Marques, & Gomes, 2008).
3. Novel Synthetic Approaches
- Synthesis of Di- and Mono-Oxalamides: A novel synthetic approach has been developed to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds. This method is simple, high yielding, and provides a new formula for both anthranilic acid derivatives and oxalamides, indicating its significance in chemical synthesis and potentially pharmaceutical applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
4. Characterization of Compounds
- Structural Analysis: The structural properties of similar compounds have been extensively studied. For example, the compound racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, which shares structural similarities, has been characterized, revealing insights into its conformational features. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Tessler & Goldberg, 2004).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-17(16-9-5-2-6-10-16)12-14-21-19(24)18(23)20-13-11-15-7-3-1-4-8-15/h2,5-7,9-10,17,22H,1,3-4,8,11-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABUFIYXIDWTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)

![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2472012.png)
![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)
![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)